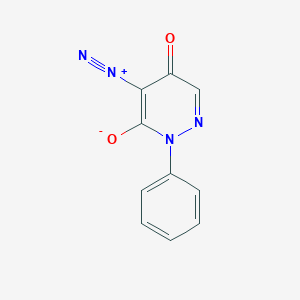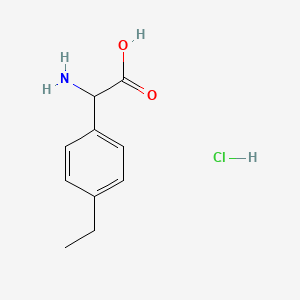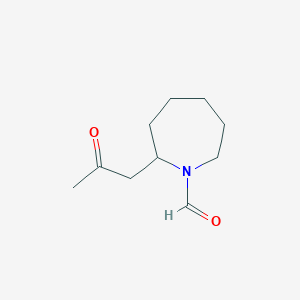
2-(2-Oxopropyl)azepane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxopropyl)azepane-1-carbaldehyde is a chemical compound with the molecular formula C9H15NO2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)azepane-1-carbaldehyde can be achieved through several methods. One common approach involves the Pd/LA-catalyzed decarboxylation of suitable precursors. This method proceeds under mild conditions and offers a broad reaction scope . The reaction typically involves the use of palladium catalysts and ligands, with carbon dioxide as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxopropyl)azepane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azepane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Aplicaciones Científicas De Investigación
2-(2-Oxopropyl)azepane-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Oxopropyl)azepane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and drug design .
Comparación Con Compuestos Similares
Similar Compounds
Azepane: The parent compound, a seven-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring, commonly found in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in drug molecules.
Uniqueness
2-(2-Oxopropyl)azepane-1-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its seven-membered ring structure offers a different spatial arrangement compared to piperidine and pyrrolidine, making it valuable in the design of novel compounds with unique biological activities .
Propiedades
Número CAS |
89216-34-2 |
|---|---|
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
2-(2-oxopropyl)azepane-1-carbaldehyde |
InChI |
InChI=1S/C10H17NO2/c1-9(13)7-10-5-3-2-4-6-11(10)8-12/h8,10H,2-7H2,1H3 |
Clave InChI |
ZTMKQVWANUAXMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CCCCCN1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



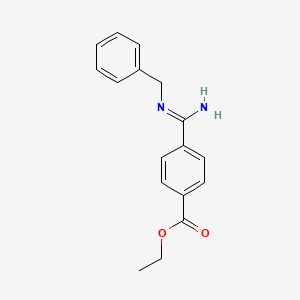
![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)

![{3-[(2-Phenoxypropanoyl)amino]phenoxy}acetic acid](/img/structure/B14130025.png)

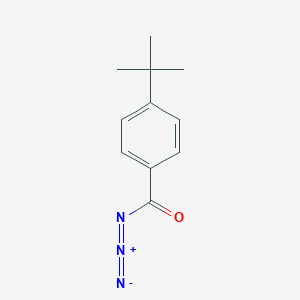

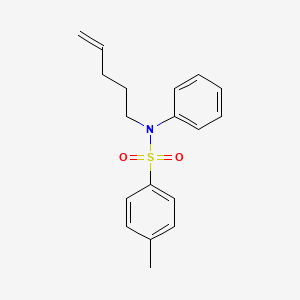
![6-O-[2-(7-bromo-9,9-difluorofluoren-2-yl)-2-oxoethyl] 5-O-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B14130071.png)

